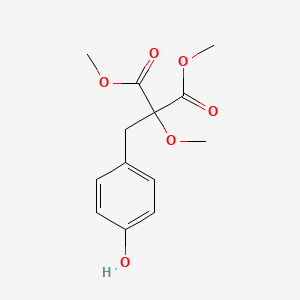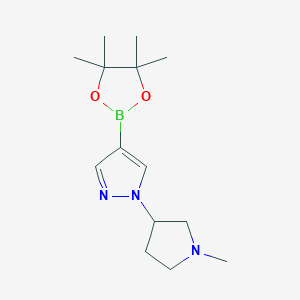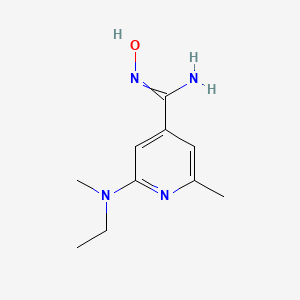
2-(Ethyl-methyl-amino)-N-hydroxy-6-methyl-isonicotinamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethyl-methyl-amino)-N-hydroxy-6-methyl-isonicotinamidine is a chemical compound with a unique structure that includes an ethyl-methyl-amino group, a hydroxy group, and a methyl-isonicotinamidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl-methyl-amino)-N-hydroxy-6-methyl-isonicotinamidine typically involves multiple steps. One common method includes the reaction of 6-methyl-isonicotinic acid with ethyl-methyl-amine under controlled conditions to form the desired product. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The temperature and pressure conditions are carefully monitored to ensure the purity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is typically purified using techniques such as crystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
2-(Ethyl-methyl-amino)-N-hydroxy-6-methyl-isonicotinamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents are employed.
Substitution: Various reagents, including halogens and nucleophiles, are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
2-(Ethyl-methyl-amino)-N-hydroxy-6-methyl-isonicotinamidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Ethyl-methyl-amino)-N-hydroxy-6-methyl-isonicotinamidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
相似化合物的比较
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A compound with similar structural features used in polymer synthesis.
Bis(ethylmethylamino)silane: Another compound with ethyl-methyl-amino groups used in material science.
Uniqueness
2-(Ethyl-methyl-amino)-N-hydroxy-6-methyl-isonicotinamidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C10H16N4O |
|---|---|
分子量 |
208.26 g/mol |
IUPAC 名称 |
2-[ethyl(methyl)amino]-N'-hydroxy-6-methylpyridine-4-carboximidamide |
InChI |
InChI=1S/C10H16N4O/c1-4-14(3)9-6-8(10(11)13-15)5-7(2)12-9/h5-6,15H,4H2,1-3H3,(H2,11,13) |
InChI 键 |
YRVVCANVRUBBCY-UHFFFAOYSA-N |
规范 SMILES |
CCN(C)C1=NC(=CC(=C1)C(=NO)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



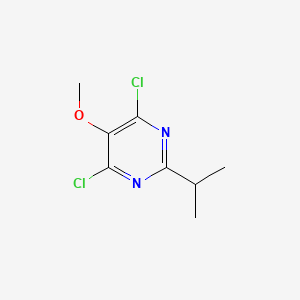

![{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid](/img/structure/B13931715.png)

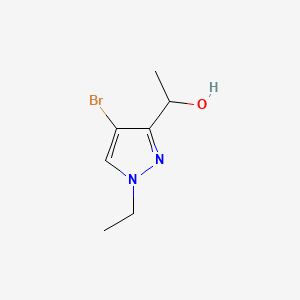
![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-](/img/structure/B13931724.png)
![2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione](/img/structure/B13931726.png)

